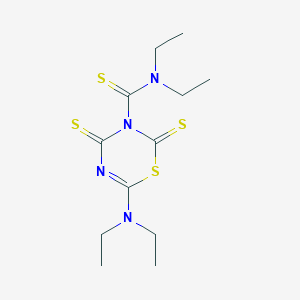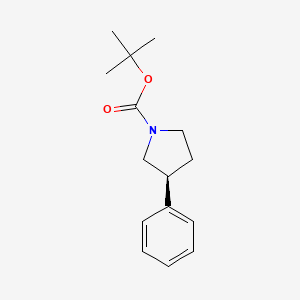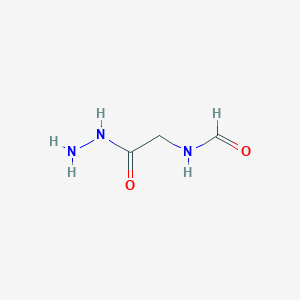
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide is a complex organic compound with a unique structure that includes multiple sulfur and nitrogen atoms
準備方法
The synthesis of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves several steps. One common method includes the reaction of diethylamine with a suitable thiadiazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the functional groups in the molecule.
科学的研究の応用
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and nitrogen-containing functional groups into target molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide can be compared with similar compounds such as:
6-(Diethylamino)-N,N-diethyl-2,4-dithioxo-2H-1,3,5-thiadiazine-3(4H)-carbothioamide: This compound has a similar structure but differs in the oxidation state of the sulfur atoms.
N,N-Diethyl-2,4-dithioxo-1,3,5-thiadiazine derivatives: These compounds share the thiadiazine core but have different substituents, leading to variations in their chemical and biological properties.
特性
CAS番号 |
19801-74-2 |
|---|---|
分子式 |
C12H20N4S4 |
分子量 |
348.6 g/mol |
IUPAC名 |
6-(diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C12H20N4S4/c1-5-14(6-2)10-13-9(17)16(12(19)20-10)11(18)15(7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
CKYCWAUNPQPOAC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=S)N(C(=S)S1)C(=S)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)


![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



